Benzoylprop-ethyl

Description

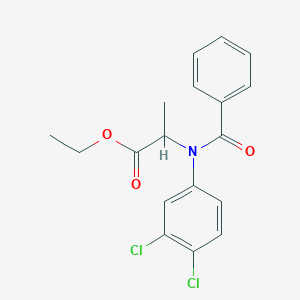

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(N-benzoyl-3,4-dichloroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO3/c1-3-24-18(23)12(2)21(14-9-10-15(19)16(20)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCGUGMPSUYJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040281 | |

| Record name | Benzoylprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22212-55-1 | |

| Record name | Benzoylprop-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22212-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylprop-ethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylprop-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLPROP-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95764D9P7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Benzoylprop Ethyl Herbicide Action

Molecular Target Site Characterization

The herbicidal activity of Benzoylprop-ethyl is attributed to its precise interference with critical metabolic pathways, specifically those involved in lipid synthesis.

Inhibition of Lipid Biosynthesis Pathway

This compound functions as a lipid biosynthesis inhibitor wikipedia.orgwikipedia.orghmdb.canih.govnih.gov. Lipids are indispensable components of plant cells, forming the structural basis of cell membranes, serving as energy storage molecules, and participating in various signaling pathways. By disrupting the synthesis of these vital compounds, this compound impairs the structural integrity and functional capacity of plant cells, leading to their eventual demise. This mode of action is crucial for diversifying herbicide sites of action, aiding in the management of herbicide-resistant weed populations wikipedia.org.

Acetyl-CoA Carboxylase (ACCase) Inhibition

The specific molecular target site for this compound within the lipid biosynthesis pathway is Acetyl-CoA Carboxylase (ACCase) wikipedia.orgnih.govmetabolomicsworkbench.orgidrblab.netnih.govguidetopharmacology.orgresearchgate.netdntb.gov.ua. ACCase is a pivotal enzyme that catalyzes the first committed step in fatty acid synthesis. This two-step reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA scielo.sa.cr.

The inhibition of ACCase by this compound prevents the formation of malonyl-CoA, thereby halting the downstream synthesis of long-chain fatty acids that are essential for membrane biogenesis and other critical cellular functions. This targeted disruption of fatty acid synthesis is a hallmark of ACCase-inhibiting herbicides and is highly effective against grass weeds, which possess a susceptible form of the enzyme in their plastids guidetopharmacology.org. The continued efficacy of this compound in controlling ACCase- and ALS-resistant Avena sterilis subsp. ludoviciana populations underscores its importance in herbicide resistance management strategies wikipedia.orgnih.gov.

Cellular and Physiological Effects in Target Organisms

The molecular inhibition of ACCase by this compound translates into a cascade of cellular and physiological disturbances in susceptible plants.

Interference with Key Biochemical Pathways

Beyond its direct inhibition of lipid biosynthesis, this compound interferes with a broader range of specific biochemical pathways in target organisms, ultimately leading to their inhibition or death lipidmaps.org. For instance, studies have shown that the efficacy of this compound can be influenced by environmental factors such as drought stress, which affects weed physiology wikipedia.org. Under drought conditions, physiological traits such as photosynthesis rate and stomatal conductance are reduced. This reduction can, in turn, diminish herbicide uptake by the plant, leading to a decreased efficacy of this compound wikipedia.orgnih.gov.

Research conducted on Avena sterilis subsp. ludoviciana under varying drought conditions demonstrated a significant reduction in this compound efficacy when plants were subjected to drought stress. The effective dose required to reduce dry weight by 90% (ED90) was notably higher in drought-stressed plants compared to non-drought-stressed plants wikipedia.orgnih.gov.

Table 1: Effect of Drought Stress on this compound Efficacy in Avena sterilis subsp. ludoviciana wikipedia.orgnih.gov

| Condition | Effective Dose (ED90) (g a.i. ha⁻¹) | Drought Index (ED90 at 60% FC / ED90 at 90% FC) |

| Non-drought (90% FC) | 895 (±112.6) | — |

| Drought (60% FC) | 1543 (±205.3) | 1.68 (±0.16) |

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

While direct, explicit studies detailing the induction of Reactive Oxygen Species (ROS) solely by this compound are less prevalent in the immediate search results, the broader context of herbicide action and plant stress responses suggests a potential link. Herbicides, including those that inhibit lipid biosynthesis, can disrupt cellular homeostasis, leading to an imbalance between ROS production and antioxidant defense systems, which results in oxidative stress scielo.sa.crnih.govnih.gov. Increased activity of antioxidant defense systems in weeds can be an element of non-target-site-based resistance to herbicides, indicating that oxidative stress is a relevant component of the plant's response to herbicidal action nih.gov. Furthermore, research has generalized the role of reactive oxygen species in plant cells and noted oxidative stress as an important component affecting the efficacy of this compound researchgate.net. ROS, such as hydrogen peroxide (H₂O₂), are crucial signaling molecules at low concentrations, but their excess can cause irreversible damage to cellular lipids, nucleic acids, and proteins, disrupting normal cellular function scielo.sa.crnih.gov.

Selective Action and Differential Response in Plant Systems

Basis of Selectivity between Crop and Weed Species

The differential response of crop and weed species to benzoylprop-ethyl is primarily rooted in their varying abilities to metabolize and detoxify the herbicide.

This compound is a pro-herbicide, meaning it is not biologically active in its applied form. Its herbicidal activity is unleashed upon hydrolysis to its active acid form, benzoylprop (B1265791). annualreviews.org The selectivity of this compound between wheat and wild oats hinges on the relative rates of this de-esterification process. In wild oats, the hydrolysis of this compound to the active benzoylprop occurs more effectively than in wheat. annualreviews.org Once activated, benzoylprop is transported from the foliage to the stems of wild oats, where it inhibits stem elongation. annualreviews.org The resulting stunted wild oat plants are unable to compete successfully with the cereal crop. annualreviews.org This metabolic difference is a key factor in the herbicide's selective toxicity, allowing wheat to tolerate the compound while wild oats are susceptible. annualreviews.org

The differential metabolism of this compound in plants is largely mediated by specific enzyme systems. Esterases play a crucial role in the hydrolysis of this compound. Research indicates that wild oat esterases are more active in hydrolyzing the herbicide this compound compared to wheat. capes.gov.brresearchgate.netcambridge.org This enhanced esterase activity in wild oats leads to a more rapid conversion of the pro-herbicide into its active form, contributing to its herbicidal effect in the weed. annualreviews.org

While esterases are key for activation, other enzyme systems, such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs), are generally involved in the broader detoxification of xenobiotics, including herbicides, in plants. nih.govmedcraveonline.comgithub.iomdpi.compjoes.comwikipedia.orgnih.govnih.govmdpi.complantprotection.plchiro.orgfrontiersin.org CYPs are primarily responsible for Phase I metabolism, often involving hydrolysis, oxidation, or reduction to make compounds more hydrophilic. github.iochiro.org GSTs are Phase II detoxification enzymes that catalyze the conjugation of glutathione to electrophilic compounds, increasing their water solubility for excretion. medcraveonline.commdpi.comwikipedia.orgnih.govnih.gov These enzyme families are broadly recognized for their role in herbicide metabolism and detoxification in plant systems, contributing to differential herbicide sensitivity. nih.govmedcraveonline.comgithub.iomdpi.compjoes.comwikipedia.orgnih.govnih.govmdpi.complantprotection.plchiro.orgfrontiersin.org

Influence of Environmental Stress on Herbicide Efficacy

Environmental factors, particularly abiotic stresses like water deficit, can significantly impact the performance of herbicides such as this compound by influencing plant physiology and herbicide-plant interactions. researchgate.netx-mol.netresearchgate.netresearchgate.netirantypist.comgoogle.nlmodares.ac.irirantypist.commodares.ac.irdntb.gov.uaagrisp.com

Water deficit stress (drought) has been shown to significantly reduce the efficacy of this compound. researchgate.netx-mol.netresearchgate.netirantypist.com Studies on winter wild oat (Avena sterilis subsp. ludoviciana) have demonstrated that under drought conditions (e.g., 60% Field Capacity), the effective dose required to reduce dry weight by 90% (ED90) was significantly higher compared to non-drought-stressed conditions (e.g., 90% Field Capacity). researchgate.netx-mol.netresearchgate.netirantypist.com For instance, one study reported an ED90 of 1543 (±205.3) g a.i. ha⁻¹ for drought-stressed plants versus 895 (±112.6) g a.i. ha⁻¹ for non-drought-stressed plants, indicating a substantial decrease in herbicide effectiveness under water stress. researchgate.netresearchgate.netirantypist.com The drought index, which is the ratio of ED90 at 60% FC relative to ED90 at 90% FC, was found to be 1.68 (±0.16), significantly higher than 1. researchgate.netresearchgate.net

This reduction in efficacy under drought conditions is often attributed to physiological changes in the weed, such as decreased photosynthesis rate and reduced stomatal conductance, which can lead to diminished herbicide uptake. researchgate.netresearchgate.netresearchgate.netirantypist.com

Table 1: Effect of Water Deficit Stress on this compound Efficacy in Winter Wild Oat

| Condition | Effective Dose (ED90) (g a.i. ha⁻¹) | Drought Index |

| Non-Drought-Stressed | 895 (±112.6) | 1.00 (Baseline) |

| Drought-Stressed | 1543 (±205.3) | 1.68 (±0.16) |

Data derived from Alizade et al. (2020) and Keshtkar et al. (2022). researchgate.netresearchgate.net

Plants exhibit various physiological adaptations when exposed to both herbicides and environmental stressors. Under water deficit stress, plants may alter their physiological traits, which in turn affects herbicide performance. For example, leaf chlorophyll (B73375) content and leaf greenness index in Avena sterilis subsp. ludoviciana were observed to increase under drought conditions, while the photosynthesis rate and stomatal conductance decreased. researchgate.netresearchgate.net These changes in plant physiology, particularly the reduction in stomatal conductance, can limit the uptake of foliar-applied herbicides, thereby reducing their effectiveness. researchgate.netresearchgate.netresearchgate.netirantypist.com

The stress response of weeds can contribute to herbicide-induced pathogenesis. Plants respond to abiotic stressors with a non-specific stress response, which, depending on intensity and duration, can lead to adaptation or death. researchgate.netagrisp.com This adaptation mechanism triggered by environmental stress can allow weed plants to survive herbicide application, leading to weed infestation. researchgate.netagrisp.com The increased activity of antioxidant defense systems in weeds, a result of evolutionary adaptation to abiotic stressors, can be an element of non-target-site based resistance to herbicides. nih.govresearchgate.netagrisp.com

Table 2: Physiological Traits of Avena sterilis subsp. ludoviciana Under Drought and Non-Drought Conditions

| Physiological Trait | Non-Drought-Stressed (90% FC) | Drought-Stressed (60% FC) |

| Leaf Chlorophyll Content | Decreased | Increased |

| Leaf Greenness Index | Decreased | Increased |

| Photosynthesis Rate | Higher | Reduced |

| Stomatal Conductance | Higher | Reduced |

Data derived from Alizade et al. (2020) and Keshtkar et al. (2022). researchgate.netresearchgate.netirantypist.com

Environmental Fate and Biotransformation Pathways

Degradation Dynamics in Soil Matrices

The degradation of benzoylprop-ethyl in soil is a complex process influenced by various environmental factors, including soil composition and microbial activity.

Soil Adsorption and Persistence Kinetics

Studies on the degradation of (14C) this compound in different soil types under laboratory conditions have provided insights into its persistence kinetics. rayfull.comrayfull.net The herbicide's persistence is directly correlated with the organic matter content of the soil. rayfull.comrayfull.net For instance, the time required for half of the applied this compound to deplete varied significantly across different soil types. rayfull.comrayfull.net this compound, being a highly hindered ester, demonstrates moderate soil persistence, typically lasting for several weeks. bcpc.org Residues of both the parent compound and its corresponding acidic degradation products have been successfully recovered from treated soils in field studies. researchgate.netresearchgate.net

Table 1: Persistence of this compound in Various Soil Types

| Soil Type | Half-Life (Weeks) |

| Sandy Loam | 1 |

| Clay Loam | 1 |

| Peat Soil | 12 |

Identification of Major Soil Degradation Products

The primary degradation pathway of this compound in soil involves hydrolysis. The major degradation product observed up to four months after treatment is its corresponding carboxylic acid, known as benzoylprop-acid. rayfull.comrayfull.net This initial hydrolysis is followed by a slower debenzoylation process. rayfull.comrayfull.net Further degradation leads to the formation of several other products, including N-3,4-dichlorophenylalanine, benzoic acid, and 3,4-dichloroaniline (B118046) (DCA). rayfull.comrayfull.net Notably, 3,4-dichloroaniline is predominantly found complexed with humic acids within the soil matrix. rayfull.comrayfull.net Additional polar products, which are likely further degradation products of DCA, have also been identified. rayfull.comrayfull.net Investigations have confirmed that N-3,4-dichlorophenylalanine and 3,4-dichloroaniline are transient degradation products of this compound. rayfull.comrayfull.net No 3,3',4,4'-tetrachloroazobenzene (B1205647) (TCAB) was detected in any of the soils studied. rayfull.comrayfull.net

Influence of Soil Organic Matter Content on Persistence

The organic matter content of the soil plays a critical role in the persistence of this compound. rayfull.comrayfull.net As the soil's organic matter content increases, the persistence of the herbicide also increases. rayfull.comrayfull.net This phenomenon is primarily attributed to the enhanced adsorption of pesticides by soil organic matter (SOM), which subsequently reduces their bioavailability for microbial degradation. mdpi.com This adsorption mechanism leads to a slower degradation rate, thereby extending the compound's presence in the soil environment. mdpi.com

Formation and Significance of Bound Residues in Soil

Following its initial degradation, the carboxylic acid metabolite of this compound becomes firmly bound to the soil matrix. rayfull.comrayfull.net Similarly, 3,4-dichloroaniline, a key degradation product, is largely complexed with humic acids. rayfull.comrayfull.net These "bound residues" are characterized as non-extractable residues that are not readily released from the soil matrix, even under mild extraction methods, and can become indistinguishable from the natural organic material, such as humus. ecetoc.orgcdnsciencepub.com Such residues are generally considered to have reduced bioavailability for further degradation by microorganisms and for uptake by indigenous organisms. ecetoc.org The formation of these bound residues can therefore mitigate the potential bioavailability or toxic effects of the pesticide. researchgate.net Studies have also indicated that bound residues tend to be more prevalent in flooded soil conditions. regulations.gov

Plant Metabolism and Degradation on Foliar Surfaces

This compound undergoes specific metabolic processes and degradation pathways once it enters plant systems, particularly after foliar application.

Absorption and Translocation in Crop Plants

This compound is absorbed by crop plants primarily through their roots, but also significantly through their leaves. rayfull.com Once absorbed, it undergoes acropetal translocation, meaning it moves upwards towards the leaf tips, largely within the plant's transpiration stream. rayfull.comljmu.ac.uk The compound is rapidly taken up by the leaf and subsequently degraded over a relatively short period. annualreviews.org The selectivity of this compound as a herbicide, particularly between target weeds like wild oat and tolerant crops like wheat, is largely dependent on the differential rates of its de-esterification (hydrolysis) within these plants. annualreviews.org This hydrolysis releases benzoylprop (B1265791), which is the active herbicidal compound. annualreviews.org Research has confirmed the presence of both this compound and its benzoylprop metabolite in plant tissues following application. bcpc.org Investigations into the absorption and translocation of 14C-labeled this compound in wild oat have provided detailed insights into these processes. cambridge.org

Ecotoxicological Investigations of Benzoylprop Ethyl

Impact on Non-Target Organisms in Terrestrial Ecosystems

Benzoylprop-ethyl exhibits varying degrees of toxicity to non-target organisms within terrestrial environments.

Studies on avian species have indicated that this compound can pose a significant risk. It demonstrates high toxicity to birds, with an acute LD50 for duck reported to be greater than 200 mg/kg active ingredient (a.i.). wikipedia.org For bobwhite quail, the acute LD50 was determined to be 900 mg/kg bodyweight, classifying it as slightly toxic to this species. nih.gov

Table 1: Avian Toxicity of this compound

| Species | Endpoint | Value (a.i.) | Reference |

| Duck | Acute LD50 | >200 mg/kg | wikipedia.org |

| Bobwhite Quail | Acute LD50 | 900 mg/kg bodyweight | nih.gov |

Ecological implications for birds are considered, with available data deemed sufficient to conclude a low risk of chronic effects, which led to the approval of a waiver for new avian reproduction studies by the Environmental Fate and Effects Division (EFED) of the U.S. Environmental Protection Agency (EPA). nih.gov

Mammalian toxicity studies for this compound indicate moderate acute toxicity to mammals, with an acute oral LD50 for mice reported as 716 mg/kg a.i. fishersci.cawikipedia.org Information regarding earthworms, soil microorganisms, and collembola is limited or noted as missing in available data. fishersci.ca

Impact on Non-Target Organisms in Aquatic Ecosystems

This compound is recognized for its significant toxicity to aquatic life, as indicated by its hazard classifications. fishersci.nowikipedia.org

Assessments on freshwater fish reveal moderate toxicity. An acute 96-hour LC50 for Bluegill sunfish was reported as 0.494 mg/L a.i. wikipedia.org

Table 2: Freshwater Fish Toxicity of this compound

| Species | Endpoint | Value (a.i.) | Reference |

| Bluegill Sunfish | Acute 96-hour LC50 | 0.494 mg/L | wikipedia.org |

While this compound is classified as very toxic to aquatic life, specific experimental data for aquatic invertebrates such as Daphnia magna is limited in the readily available literature. A predicted 48-hour LC50 value for Daphnia of 9523.24 mg/L has been estimated using computational models. nih.gov

Ecological Risk Assessment Methodologies

Ecological risk assessment (ERA) for pesticides, including compounds like this compound, involves evaluating the likelihood of adverse effects on non-human organisms and the environment due to pesticide exposure. fishersci.iecenmed.com This comprehensive process typically combines scientific knowledge about the pesticide with inherent uncertainties. uni.lu

Frameworks for evaluating environmental impact generally involve several key steps:

Hazard Identification: This step characterizes the types of effects a pesticide can produce in an organism and how those effects change with varying exposure levels. fishersci.ie

Exposure Characterization: This estimates the potential exposure of plants, animals, and water resources to pesticide residues in various environmental compartments (water, food, soil, air). fishersci.ie

Risk Characterization: This integrates the ecological effects and exposure information to describe the likelihood of effects on aquatic and terrestrial animals and plants based on different pesticide use scenarios. fishersci.ie

Regulatory bodies like the U.S. EPA conduct ERAs to determine if a pesticide poses unreasonable risks to wildlife and the environment, evaluating data on potential hazards to non-target species. cenmed.com The assessment considers both direct effects, such as mortality in fish from contaminated waterways, and indirect effects, like a predator becoming ill from consuming contaminated prey. cenmed.com

Ecological risk assessments often employ a tiered approach, starting with preliminary risk assessments (PRAs) that assume worst-case scenarios. sigmaaldrich.com If initial assessments indicate a potential concern, more refined risk assessments may be conducted using predictive models such as PERPEST (Predicting the Ecological Risks of PESTicides), PEARL (Pesticide Emission Assessment of Regional and Local Scales), TOXSWA (TOXic substances in Surface Waters), or Species Sensitivity Distributions (SSDs). sigmaaldrich.com Increasingly, landscape-based approaches are being developed to consider environmental risks at broader spatial scales and account for the combined effects of multiple stressors. wikipedia.org

Bioaccumulation Potential in Environmental Compartments

Investigations into the environmental fate of this compound indicate its potential for bioaccumulation in various environmental compartments. uni.lu The compound has been identified as "very toxic to aquatic life with long lasting effects," suggesting a persistence that could lead to accumulation in aquatic ecosystems. nih.gov

Studies have provided insights into its bioconcentration in biological systems. For instance, bioconcentration factors (BCF) in fish have been reported in the range of 3-5, and in beef, a BCF of 5 has been observed. These factors are correlated with the octanol-water partition coefficient, a key indicator of a substance's lipophilicity and thus its tendency to accumulate in fatty tissues. herts.ac.uk

In soil environments, the degradation of this compound has been examined under laboratory conditions across four different soil types. The primary degradation product observed within four months of treatment was its corresponding carboxylic acid. This acid subsequently became strongly bound to the soil matrix before undergoing a slower debenzoylation process, yielding various products including N-3,4-dichlorophenylalanine, benzoic acid, and 3,4-dichloroaniline (B118046) (DCA). DCA was predominantly found complexed with humic acids. The persistence of the herbicide in soil was noted to increase with higher organic matter content. nih.gov

The following table summarizes the reported bioconcentration factors:

| Organism | Bioconcentration Factor (BCF) | Source |

| Fish | 3-5 | herts.ac.uk |

| Beef | 5 | herts.ac.uk |

Influence of Physico-Chemical Conditions on Contaminant Bioavailability

The bioavailability of this compound in environmental systems is influenced by various physico-chemical conditions, particularly in soil and plant interactions. The degradation rate of this compound in soil is affected by the organic matter content, with increased persistence observed in soils with higher organic matter. nih.gov This suggests that organic matter plays a role in binding the compound, thereby influencing its availability in the soil solution.

Furthermore, the efficacy of this compound in plants, and thus its bioavailability and uptake, can be significantly impacted by environmental stressors. Research has shown that drought stress can notably reduce the herbicide's effectiveness. This reduction in efficacy under drought conditions may be attributed to physiological changes in the plant, such as decreased photosynthesis rates and reduced stomatal conductance, which subsequently limit the uptake of the herbicide.

Organismal Traits and Differential Sensitivity

Ecotoxicological studies have revealed varying sensitivities of different organisms to this compound. The compound exhibits moderate toxicity to fish, with an acute 96-hour LC50 for Bluegill sunfish reported at 0.494 mg a.i./L. nih.gov In contrast, it demonstrates high toxicity to birds, with an acute LD50 for ducks exceeding 200 mg a.i./kg. nih.gov

The differential sensitivity is also evident within plant species and under varying environmental conditions. For instance, the efficacy of this compound against winter wild oat (Avena sterilis subsp. ludoviciana) was significantly diminished under drought conditions. The effective dose required to reduce dry weight by 90% (ED90) was substantially higher for drought-stressed plants (1543 ± 205.3 g a.i. ha⁻¹) compared to non-drought-stressed plants (895 ± 112.6 g a.i. ha⁻¹). This indicates that the physiological state of the organism, influenced by environmental factors, can markedly alter its susceptibility to the compound.

Moreover, the effectiveness of this compound was observed to be reduced against both A. paronychioides and E. colona under drought, with E. colona showing a more significant reduction in effectiveness. This illustrates inter-species variability in response to the herbicide, particularly when combined with environmental stress. This compound functions as a lipid biosynthesis inhibitor, and its use is considered important for diversifying herbicide sites of action to manage herbicide resistance in weed populations, including those resistant to ACCase and ALS inhibitors. This implies that the presence or development of specific resistance mechanisms (organismal traits) can lead to differential sensitivity within target weed populations.

The following table summarizes key ecotoxicological data:

| Organism/Condition | Endpoint | Value | Citation |

| Bluegill sunfish | Acute 96-hour LC50 | 0.494 mg a.i./L | nih.gov |

| Duck | Acute LD50 | >200 mg a.i./kg | nih.gov |

| A. sterilis subsp. ludoviciana (non-drought) | ED90 (dry weight reduction) | 895 ± 112.6 g a.i. ha⁻¹ | |

| A. sterilis subsp. ludoviciana (drought-stressed) | ED90 (dry weight reduction) | 1543 ± 205.3 g a.i. ha⁻¹ |

Advanced Analytical Methodologies for Benzoylprop Ethyl and Its Metabolites

Sample Preparation and Clean-up Strategies

Gel Permeation Chromatography (GPC) Cleanup

Gel Permeation Chromatography (GPC), also recognized as size exclusion chromatography (SEC) or gel filtration chromatography, is an indispensable cleanup technique in the analysis of pesticide residues, including compounds like Benzoylprop-ethyl. This method is primarily utilized to remove high molecular weight impurities and co-extractives from sample extracts, thereby improving the sample's suitability for subsequent analytical steps organomation.comgilson.com.

Principle of GPC Cleanup: The operational principle of GPC relies on the separation of compounds based on their molecular size. The GPC column contains a porous packing material. Smaller molecules, such as pesticides (e.g., this compound), permeate deeply into the pores of this packing material and thus have a longer path through the column. In contrast, larger interfering substances like fats, lipids, pigments, polymers, and natural resins are excluded from the pores or permeate minimally, causing them to elute more rapidly from the column organomation.comgilson.comshimadzu.comepa.gov. This differential elution allows for the effective separation of the target analytes from the matrix interferences, yielding a cleaner fraction for analysis gilson.comshimadzu.com.

Advantages and Applications: The application of GPC cleanup is particularly beneficial for preparing samples for highly sensitive analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and their respective mass spectrometry (MS) coupled systems (GC-MS, GC-MS/MS, LC-MS, LC-MS/MS) organomation.comgilson.comshodex.de. By eliminating co-extracted matrix components, GPC minimizes contamination of expensive analytical instruments, enhances chromatographic peak resolution, and reduces potential interference with the signals of target analytes, leading to improved accuracy and precision in quantitative measurements organomation.comgilson.comgilsoncn.com. GPC is considered a "universal" cleanup method due to its effectiveness across a wide range of polar and non-polar analytes, and its non-adsorptive nature ensures minimal loss of the target compounds gilson.comepa.gov. It is a recognized method in environmental analysis, referenced in standards such as EPA 625, 8270, and 3546 organomation.com. Innovations in GPC column technology, such as the CLNpak EV series, have enabled the use of more environmentally friendly non-halogenated solvents like ethyl acetate/cyclohexane as eluents, offering comparable separation efficiency to traditional dichloromethane (B109758) shodex.de.

Matrix-Matched Calibration Approaches

Matrix-matched calibration is a critical strategy employed to counteract matrix effects, which represent a significant analytical challenge in the quantitative determination of pesticide residues, including this compound and its metabolites, particularly when using techniques like LC-MS/MS and GC-MS/MS core.ac.ukshimadzu-webapp.eurestek.comnih.govshimadzu.commdpi.com. Matrix effects occur due to the co-elution of matrix components with the target analytes, leading to signal suppression or enhancement that can distort quantitative results restek.com.

Challenges and Alternatives: Despite its effectiveness, matrix-matched calibration can be labor-intensive and time-consuming, especially in routine analysis involving diverse food commodities, as obtaining suitable blank matrices for each specific type can be difficult restek.com. In instances of highly complex matrices, such as certain plant species, the absence of proper matrix-matched calibration curves can lead to significant over- or underestimation of pesticide residue quantities shimadzu-webapp.eu. To address these issues, complementary strategies, such as the addition of analyte protectants (APs) to sample extracts, have been explored. These protectants can help equalize the analytical response between solvent calibrants and sample extracts nih.govmdpi.com. Research suggests that combining analyte protectants with matrix-matched calibration can lead to more consistently satisfactory recoveries mdpi.com.

Method Validation and Performance Parameters

Method validation is a fundamental process in analytical chemistry, indispensable for confirming that an analytical method is fit for its intended purpose, thereby guaranteeing the reliability and quality of results for this compound and its metabolites. Key performance parameters assessed during this validation include limits of quantification and detection, linearity, accuracy, and precision researchgate.netacs.orglcms.cz.

Limits of Quantification (LOQ) and Detection (LOD)

The Limits of Detection (LOD) and Quantification (LOQ) are critical sensitivity parameters that define the lowest concentrations of an analyte that an analytical method can reliably detect or quantify, respectively acs.orgekb.egloesungsfabrik.de.

Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, within a sample matrix with a specified level of confidence ekb.egloesungsfabrik.defao.org. It is commonly estimated based on a signal-to-noise (S/N) ratio, typically set at 3:1 mdpi.comloesungsfabrik.desepscience.comepa.gov.

Limit of Quantification (LOQ): The LOQ is defined as the lowest concentration of the analyte that can be quantified with acceptable precision (repeatability) and accuracy under the specified test conditions ekb.egloesungsfabrik.defao.orgeuropa.eu. It is often determined at an S/N ratio of 10:1 core.ac.ukmdpi.comloesungsfabrik.desepscience.comepa.gov. For pesticide residue analysis, LOQs are particularly important because regulatory limits for residues are frequently established at very low concentrations ekb.eg. In certain contexts, the LOQ is defined as the lowest successfully validated concentration at which acceptable recovery and precision are achieved europa.eueurl-pops.eu. For many pesticides, the typical LOQ is around 0.010 mg/kg shimadzu-webapp.eu.

Example Data for LOD and LOQ (General Pesticides): While specific LOD and LOQ data for this compound were not extensively detailed in the provided search results, general pesticide residue analysis methods offer indicative ranges. For instance, in a multiclass pesticide analysis conducted in tobacco, reported LODs ranged from 0.05 to 29.8 ng/g, with corresponding LOQs ranging from 0.2 to 98.9 ng/g mdpi.comresearchgate.net. Another study evaluating 504 pesticides in various crops indicated that between 96.8% and 98.8% of the compounds demonstrated LOQs of ≤10 μg/kg mdpi.com.

| Parameter | Definition | Typical S/N Ratio | Relevance |

|---|---|---|---|

| Limit of Detection (LOD) | Lowest concentration reliably detected, not quantified. ekb.egloesungsfabrik.defao.org | 3:1 mdpi.comloesungsfabrik.desepscience.comepa.gov | Indicates method's ability to detect presence. |

| Limit of Quantification (LOQ) | Lowest concentration quantified with acceptable precision and accuracy. ekb.egloesungsfabrik.defao.orgeuropa.eu | 10:1 core.ac.ukmdpi.comloesungsfabrik.desepscience.comepa.gov | Crucial for regulatory compliance and accurate reporting. shimadzu-webapp.euekb.eg |

Linearity, Accuracy, and Precision in Complex Matrices

These parameters are fundamental for establishing the robustness and reliability of analytical methods used for this compound and its metabolites in complex matrices.

Linearity: Linearity assesses the analytical method's capacity to yield results that are directly proportional to the concentration of the analyte within a defined working range ekb.egeuropa.eu. This is typically established by analyzing a series of standard solutions at known concentrations and constructing a calibration curve. The linearity is evaluated using the correlation coefficient (R² or r), which should ideally be very close to 1, commonly exceeding 0.99 researchgate.netekb.egmdpi.comtandfonline.com. For this compound, specific linearity data would be part of broader pesticide validation studies. For example, in a validation study for 209 pesticides, the linearity (r²) values were reported to be higher than 0.995 within a concentration range of 10–800 ng/mL mdpi.com. Another study involving pesticides in cereals utilized matrix-matched calibration curves prepared at five concentrations ranging from 0.33 to 100 µg/L, where the curves exhibited a good linear fit with deviations of back-calculated concentrations within ±20% eurl-pesticides.eu.

Accuracy: Accuracy quantifies the closeness of a measured value to the true value of the analyte concentration ekb.eg. It is commonly determined by analyzing spiked samples, where known amounts of the target analyte are added to blank matrix samples. Accuracy is frequently expressed as recovery, calculated as the ratio of the measured concentration to the spiked concentration, multiplied by 100% ekb.eg. An acceptable recovery range for pesticide residue analysis is typically between 70% and 120% shimadzu.commdpi.comekb.eg. For instance, in a multiclass pesticide analysis, 92% of the tested pesticides demonstrated satisfactory recoveries ranging from 70% to 120% at spiking levels of 50, 250, and 500 ng/g mdpi.comresearchgate.net. Similarly, a study on 513 pesticides reported mean recoveries mostly within the 70-120% range shimadzu.com.

Precision: Precision refers to the degree of agreement among independent test results obtained under specified conditions, reflecting the method's repeatability and reproducibility researchgate.neteuropa.eu. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (CV) mdpi.comtandfonline.com. For pesticide residue analysis, a %RSD of less than 20% is generally considered acceptable, particularly at the LOQ levels shimadzu.commdpi.comresearchgate.netresearchgate.net. In the multiclass pesticide analysis in tobacco mentioned previously, CVs ranged from 0.1% to 15.5% across various spiking levels mdpi.com. For 513 pesticides analyzed, the %RSD of peak area was consistently found to be less than 20% shimadzu.com.

| Parameter | Definition | Acceptance Criteria (Typical) | Example Findings (General Pesticides) |

|---|---|---|---|

| Linearity | Direct proportionality between response and concentration. ekb.egeuropa.eu | Correlation coefficient (R² or r) > 0.99 researchgate.netekb.egmdpi.comtandfonline.com | R² > 0.995 (10-800 ng/mL range) mdpi.com; R > 0.98 (76% of compounds) eurl-pesticides.eu |

| Accuracy (Recovery) | Closeness of measured value to true value. ekb.eg | 70%–120% recovery shimadzu.commdpi.comekb.eg | 92% of pesticides: 70%–120% recovery mdpi.comresearchgate.net; Most compounds: 70%–120% shimadzu.com |

| Precision (%RSD/CV) | Agreement between independent test results. researchgate.neteuropa.eu | %RSD < 20% shimadzu.commdpi.comresearchgate.netresearchgate.net | CV 0.1%–15.5% mdpi.com; %RSD < 20% at LOQ levels shimadzu.com |

Isotopic Labeling and Radiochemical Distribution Studies

Isotopic labeling is a powerful technique employed to trace the movement and distribution of a chemical compound, such as this compound, and its metabolites through various systems, including biological organisms, plants, and environmental compartments selcia.comiaea.orgmoravek.comwikipedia.org. This technique involves replacing one or more specific atoms in the compound with their isotopes, which can be either stable nuclides or radionuclides moravek.comwikipedia.org. In the context of pesticide research, radiolabeling, particularly with carbon-14 (B1195169) (¹⁴C), is frequently utilized due to its exceptional sensitivity and ease of detection selcia.comiaea.orgmoravek.comresearchgate.net.

Applications in Pesticide Research: Radiolabeled pesticides are indispensable for conducting absorption, distribution, metabolism, and excretion (ADME) studies in mammalian systems, typically using rats, to determine the complete fate of the pesticide and its metabolites within the organism selcia.comiaea.org. These studies involve the administration of the ¹⁴C-labeled pesticide, followed by the measurement of radioactivity in expired air, urine, faeces, and various tissues to establish a comprehensive mass balance selcia.comiaea.org. The data derived from these studies are crucial for human health risk assessments selcia.com.

Beyond mammalian studies, radiochemical distribution studies are extended to:

Environmental Fate: Tracking the movement, persistence, and degradation pathways of pesticides and their metabolites in environmental matrices such as soil and water. Techniques like Gas-Liquid Chromatography (GLC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), coupled with radio-detectors, are used to quantify the parent compound, its metabolites, and degradation products in soil extracts selcia.comiaea.org. Any radiolabeled material remaining as bound residues in soil can be quantified through combustion techniques selcia.com.

Plant Metabolism: These studies are a regulatory requirement for food or feed crops. They involve treating crops with radiolabeled pesticides and subsequently analyzing samples of foliage, fruits, and roots to identify and quantify the parent compound and any metabolites selcia.com. This provides insights into the uptake and metabolic transformation of the pesticide within the plant selcia.com.

Fish Metabolism: Studies are conducted to assess potential residues when pesticides are used in crops that serve as feed for farmed fish, especially for compounds with a log K_ow greater than 3 nih.gov. Radiolabeled test material is used to determine the distribution of accumulated radiochemical across different fish tissues (e.g., muscle, liver) and to calculate the total radioactivity and recovery of the applied dose nih.gov.

Advantages of Radiolabeling: The utilization of radiolabeled compounds offers a highly sensitive means for the detection and quantification of pesticides and their degradation products, even at very low concentrations selcia.com. Modern radiodetectors, when coupled with chromatographic techniques, enable the efficient separation and precise quantification of these compounds selcia.com. Carbon-14 (¹⁴C) is considered an ideal radiolabel due to its low-energy beta emission, minimal shielding requirements, and a relatively long half-life of approximately 5,700 years moravek.com.

Herbicide Resistance and Management Strategies

Mechanisms of Resistance Development in Weed Populations

Weeds can develop resistance to ACCase inhibitors through alterations in the target enzyme or through other physiological processes that reduce herbicide efficacy.

Target-site resistance (TSR) to ACCase-inhibiting herbicides arises from modifications to the ACCase enzyme itself, which is the herbicide's molecular target scielo.br. These modifications typically involve point mutations in the gene encoding the plastidic ACCase enzyme, leading to an altered enzyme structure that reduces the herbicide's binding affinity without significantly impairing the enzyme's essential function in fatty acid biosynthesis nih.govscielo.br. Sixteen distinct point mutations have been identified that confer resistance to ACCase inhibitors, with each mutation potentially leading to cross-resistance to different groups of herbicides scielo.brusp.brscielo.br.

Commonly reported amino acid substitutions in the carboxyltransferase (CT) domain of the ACCase enzyme that confer resistance include:

Ile-1781 scielo.brfrontiersin.org

Trp-2027 nih.govscielo.brfrontiersin.orgfrontiersin.org

Ile-2041 nih.govscielo.brfrontiersin.orgnih.gov

Asp-2078 scielo.brfrontiersin.org

For instance, the Gly2096Ala mutation in Bromus tectorum has been shown to result in cross-resistance to both aryloxyphenoxypropionate (APP) herbicides (e.g., fluazifop-P-butyl, quizalofop-P-ethyl) and cyclohexanedione (CHD) herbicides (e.g., clethodim, sethoxydim) nih.gov. In contrast, the Ile2041Thr mutation in the same species conferred resistance only to APP herbicides nih.gov.

Beyond point mutations, an increase in the expression levels or gene copy number of the ACCase enzyme can also lead to TSR. Research on Digitaria sanguinalis (large crabgrass) resistant to ACCase inhibitors revealed that the transcription of the ACCase gene was 3.4 to 9.3 times higher in resistant biotypes compared to susceptible ones researchgate.netnih.gov. This overexpression was directly linked to an increase in the ACCase gene copy number, with resistant biotypes showing 5 to 7 times more copies of the gene researchgate.netnih.gov. This represents a significant mechanism for resistance development, as an increased amount of the target enzyme can effectively dilute the herbicide's inhibitory effect researchgate.net.

Non-target site resistance (NTSR) encompasses mechanisms that reduce the amount of herbicide reaching the target site or mitigate its effects, without directly altering the target enzyme itself scielo.brnih.gov. This form of resistance is often more complex and can confer cross-resistance to herbicides with different modes of action scielo.brfrontiersin.orgnih.govnih.gov.

Key NTSR mechanisms include:

Enhanced Metabolism : This is a predominant NTSR mechanism, where resistant plants rapidly detoxify the herbicide before it can reach or effectively inhibit the ACCase enzyme scielo.brnih.govnih.govcambridge.orgscielo.brfrontiersin.org. Herbicide detoxification is frequently mediated by enzyme systems such as cytochrome P450 monooxygenases (CYP450s) and glutathione-S-transferases (GSTs) scielo.brusp.brnih.govnih.govcambridge.orgscielo.brfrontiersin.org. For example, studies on Lolium rigidum have shown that enhanced metabolism via P450s, followed by conjugation by GST enzymes, is responsible for resistance frontiersin.org. In Apera spica-venti, enhanced constitutive expression of genes involved in detoxification, including UDP-glycosyltransferases (UGTs) and GSTs, has been identified in resistant populations nih.gov.

Reduced Uptake and Translocation : Less common but also contributing to NTSR, these mechanisms involve alterations in the plant's ability to absorb the herbicide from the leaf surface or transport it to the meristematic tissues where ACCase is active scielo.brscielo.br. Reduced absorption of diclofop (B164953) and greater epicuticular wax density have been reported in some resistant Lolium rigidum biotypes frontiersin.org.

Oxidative Stress Response : While not a primary resistance mechanism, the inhibition of ACCase can lead to oxidative damage through lipid peroxidation and the production of reactive oxygen species (ROS) nih.govagrisp.com. Resistant plants may exhibit enhanced antioxidant enzyme activity to cope with this stress, which could indirectly contribute to their survival under herbicide exposure nih.gov. Studies have shown that ACCase inhibition is accompanied by oxidative damage, leading to increased antioxidant enzyme activity and ROS overproduction nih.gov.

NTSR levels are generally lower compared to TSR, and resistant plants might still be controlled if treated at early growth stages scielo.brscielo.br. However, NTSR is often present alongside TSR alleles, particularly in species like Lolium rigidum, making resistance management more challenging scielo.br.

Genetic and Molecular Basis of Resistance

Understanding the genetic and molecular underpinnings of herbicide resistance is crucial for developing effective management strategies.

Gene expression profiling techniques, such as RNA sequencing (RNA-Seq) and quantitative reverse-transcriptase PCR (qRT-PCR), are instrumental in identifying genes whose expression levels are altered in resistant weed biotypes. In the case of ACCase inhibitor resistance, these studies have revealed significant changes.

For instance, in an ACCase inhibitor-resistant biotype of Digitaria sanguinalis, RNA-Seq and qRT-PCR analyses demonstrated that the transcription of the ACCase gene was elevated by 3.4 to 9.3 times compared to susceptible biotypes researchgate.netnih.gov. This overexpression was found to be directly correlated with an increase in ACCase gene copy number, with resistant plants possessing 5 to 7 times more copies of the ACCase gene researchgate.netnih.gov. This finding highlights gene amplification as a significant mechanism of target-site resistance.

For NTSR, gene expression profiling has identified upregulation of detoxification genes. In Apera spica-venti resistant to pinoxaden (B166648) (another ACCase inhibitor), transcriptome analysis indicated that genes encoding UDP-glycosyltransferases (UGTs) (e.g., UGT75K6, UGT75E2, UGT83A1-like) and glutathione (B108866) S-transferases (GSTs) (e.g., GSTU1, GSTU6) were prime candidates responsible for resistance nih.gov. This enhanced constitutive expression of detoxification genes, even before herbicide treatment, suggests a pre-existing adaptive capacity in resistant populations nih.gov.

Table 1: Differential Gene Expression in ACCase Resistant Weed Biotypes

| Weed Species | Mechanism | Gene/Enzyme Affected | Fold Change (Resistant vs. Susceptible) | Reference |

| Digitaria sanguinalis | Target-Site (TSR) | ACCase (transcription) | 3.4 - 9.3x higher | researchgate.netnih.gov |

| Digitaria sanguinalis | Target-Site (TSR) | ACCase (gene copy number) | 5 - 7x higher | researchgate.netnih.gov |

| Apera spica-venti | Non-Target Site (NTSR) | UGTs (e.g., UGT75K6, UGT75E2, UGT83A1-like) | Upregulated (candidate genes) | nih.gov |

| Apera spica-venti | Non-Target Site (NTSR) | GSTs (e.g., GSTU1, GSTU6) | Upregulated (candidate genes) | nih.gov |

The spread of herbicide resistance within and between weed populations is influenced by population genetics, including initial frequency of resistant biotypes, gene flow, and independent evolution events frontiersin.orgscielo.brawsjournal.org. The first reported case of ACCase inhibitor resistance occurred in 1982 in Lolium rigidum in Australia, merely four years after the introduction of these herbicides scielo.br. Since then, resistance to ACCase inhibitors has been reported in 48 weed species worldwide nih.govnih.govscielo.br.

Studies suggest that resistance often evolves from standing genetic variation within weed populations rather than solely from de novo mutations scielo.brnih.gov. This means that resistant alleles may already exist at low frequencies before herbicide application, and the selective pressure rapidly increases their prevalence scielo.brnih.gov.

The dynamics of resistance spread can vary:

Gene Flow : In some cases, resistance spreads through the movement of resistant seeds or pollen, leading to high genetic similarity among resistant populations, especially those in physical proximity awsjournal.org. For example, in Phalaris minor populations in Iran, high genetic similarity and physical proximity among resistant populations were attributed to cross-pollination and mechanical seed dispersion awsjournal.org.

Independent Evolution : Alternatively, resistance can evolve independently in multiple locations due to repeated selection pressure on different susceptible populations frontiersin.org. This results in diverse genetic origins of resistance. Research on Digitaria insularis in Brazil identified both gene flow and multiple, independent resistance evolution as major evolutionary mechanisms for ACCase resistance frontiersin.org. While a target-site mutation (Trp2027Cys) was found in a small percentage of resistant D. insularis populations, it did not explain the reduced sensitivity in the majority, suggesting the prevalence of other mechanisms, likely NTSR, evolving independently frontiersin.org.

The high initial frequency of resistant biotypes (e.g., 6 × 10⁻¹⁰ plants) can significantly accelerate resistance evolution scielo.brscielo.br.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is essential for delaying and managing herbicide resistance, particularly for compounds like Benzoylprop-ethyl and other ACCase inhibitors scielo.brscielo.brucanr.edu. IWM involves the strategic combination of multiple weed control tactics to reduce weed interference below economic thresholds and minimize selection pressure for resistance scielo.brbayer.comgrowiwm.org.

Key components of IWM for ACCase inhibitor resistance include:

Herbicide Rotation and Mixtures : Critically, rotating herbicides with different modes of action (MoAs) and using tank mixtures that combine multiple effective MoAs are fundamental to prevent the selection of resistant biotypes scielo.brscielo.brucanr.edugrowiwm.org. Continuous use of herbicides with the same MoA will inevitably lead to resistance evolution scielo.brusp.br.

Cultural Practices :

Crop Rotation : Diversifying crop rotations can disrupt weed life cycles and prevent weeds from adapting to specific control tactics ucanr.edubayer.comgrowiwm.org.

Competitive Crop Varieties : Planting competitive crop varieties that can outcompete weeds for resources helps reduce weed pressure growiwm.org.

Optimized Planting Dates and Row Spacing : Adjusting planting dates to give crops a head start over weeds or using reduced row spacing to achieve earlier canopy closure can suppress weed growth growiwm.org.

Nutrient Management : Ensuring optimal nutrient uptake by the crop can deny weeds access to essential resources growiwm.org.

Cover Crops : Incorporating cover crops can compete with weeds for space, sunlight, nutrients, and water, reducing weed emergence and growth scielo.brgrowiwm.org.

Mechanical Control : Tillage and mechanical cultivation remain viable options, especially in situations where herbicide resistance is prevalent ucanr.edubayer.com.

Harvest Weed Seed Control (HWSC) : Techniques such as chaff lining, narrow windrow burning, or seed destruction at harvest can significantly reduce the weed seed bank, thereby lowering future weed populations scielo.brcanadianagronomist.ca.

Field Scouting and Monitoring : Regular scouting to identify weed escapes and early detection of potential resistance are crucial for timely implementation of reactive management strategies scielo.brucanr.edu.

Preventing Spread : Cleaning farm equipment to prevent the spread of weed seeds, especially from resistant fields, is a vital preventative measure ucanr.edugrowiwm.org.

The efficacy of this compound itself can be influenced by environmental factors. For instance, studies on Avena sterilis subsp. ludoviciana showed that the efficacy of this compound decreased significantly under drought conditions, with the effective dose required to reduce dry weight by 90% (ED90) being significantly higher under drought stress (1543 g a.i. ha⁻¹) compared to non-drought conditions (895 g a.i. ha⁻¹) researchgate.net. This reduction in efficacy was attributed to reduced photosynthesis and stomatal conductance, leading to decreased herbicide uptake researchgate.net. This highlights the importance of considering environmental conditions when applying herbicides and in developing IWM strategies.

By integrating these diverse approaches, growers can reduce reliance on a single herbicide mode of action, mitigate the development and spread of resistance, and ensure the long-term sustainability of weed control practices.

Synergistic and Antagonistic Interactions in Herbicide Mixtures

Herbicide mixtures are commonly employed in agriculture to broaden the spectrum of weed control, enhance application efficiency, and manage herbicide resistance scielo.br. The interactions between herbicides in a mixture can be additive, synergistic, or antagonistic scielo.brawsjournal.org.

Synergistic interactions occur when the combined effect of two or more herbicides is greater than the sum of their individual effects scielo.br. This can lead to improved weed control and potentially allow for reduced herbicide rates awsjournal.org. For instance, certain combinations of herbicides targeting different biochemical pathways can result in synergistic control of various weed species awsjournal.org. While specific synergistic or antagonistic interactions directly involving this compound in modern mixtures are not extensively detailed in recent literature due to its obsolescence, the principles of such interactions are broadly applicable to herbicide management herts.ac.ukwikipedia.org. The calculation of synergistic and antagonistic responses in herbicide combinations can be determined using formulas like Colby's equation google.commysciencework.com.

Antagonistic interactions happen when the combined effect is less than expected, potentially reducing the efficacy of one or both herbicides scielo.br. This can arise from physicochemical incompatibilities in the spray tank or physiological changes within the plant that hinder uptake or translocation scielo.br. Antagonistic interactions can inadvertently contribute to the evolution of weed resistance by allowing more individuals to survive herbicide exposure scielo.br.

The outcome of herbicide interactions can vary depending on factors such as herbicide doses, weed growth stage, and environmental conditions scielo.brawsjournal.org. Predicting these interactions before field application is valuable for effective weed control and avoiding undesirable outcomes scielo.br.

Role of Environmental Factors in Resistance Expression

Environmental factors significantly influence weed physiology and, consequently, the performance of herbicides, including this compound researchgate.net. These factors can impact herbicide uptake, translocation, and metabolism within the plant, thereby affecting the expression of resistance or the efficacy of control.

Drought Stress: Research has shown that water deficit stress can notably reduce the efficacy of this compound. Studies on winter wild oat ( Avena sterilis subsp. ludoviciana ) demonstrated that the effective dose (ED90) of this compound required to reduce dry weight by 90% was significantly higher under drought conditions (60% Field Capacity) compared to non-drought conditions (90% Field Capacity) researchgate.netirantypist.com. This reduction in efficacy under drought is attributed to decreased photosynthesis rates and reduced stomatal conductance, which subsequently lead to diminished herbicide uptake by the plant researchgate.netirantypist.com.

Data Table: Effect of Drought Stress on this compound Efficacy on Avena sterilis subsp. ludoviciana researchgate.net

| Condition | ED90 (g a.i. ha⁻¹) | Drought Index (ED90 at 60% FC / ED90 at 90% FC) |

| Non-Drought (90% FC) | 895 (±112.6) | 1.00 (Baseline) |

| Drought (60% FC) | 1543 (±205.3) | 1.68 (±0.16) |

Temperature: Temperature can also influence herbicide efficacy. For instance, some herbicides exhibit higher control rates at lower temperatures, while others are more effective at elevated temperatures, often due to impacts on herbicide translocation or cuticular wax deposition mdpi.com. While specific detailed research on temperature's direct effect on this compound efficacy and resistance expression is limited in the provided search results, it is a known environmental factor affecting herbicide performance in general mdpi.com.

Weeds can survive herbicide applications by metabolizing or detoxifying the herbicide, a capability that can be augmented under environmental stress conditions researchgate.net. Therefore, environmental stresses can exacerbate the challenge of managing herbicide-resistant weed populations.

Development of Resistance Minimization Strategies

Given the challenges posed by herbicide resistance, particularly for compounds like this compound which was used against resistant weed populations, developing robust resistance minimization strategies is critical researchgate.netscielo.br.

Diversification of Herbicide Sites of Action: A primary strategy to delay and prevent herbicide resistance is to increase the diversity of herbicide sites of action researchgate.netirantypist.com. This compound, as a lipid biosynthesis inhibitor (HRAC MoA class K3 / WSSA MoA class 15), was historically used to diversify herbicide rotations and control populations of Avena sterilis subsp. ludoviciana that had developed resistance to ACCase- and ALS-inhibiting herbicides researchgate.netirantypist.comherts.ac.uk. Integrating herbicides with different modes of action reduces the selection pressure for resistance to a single herbicide group.

Understanding Genetic and Physiological Mechanisms: Herbicide resistance studies increasingly focus on the physiological and biochemical aspects, as well as the underlying genetic processes of weed populations scielo.brscielo.br. Understanding the evolution of weed populations through molecular genetic analyses is vital for devising and implementing effective weed management strategies scielo.brscielo.br. For example, studies on Phalaris minor resistance to ACCase-inhibiting herbicides in Iran revealed that high genetic similarity and physical proximity among resistant populations were due to cross-pollination, mechanical seed dispersal, and local ecological factors, indicating both independent selection and movement of resistant seeds scielo.brscielo.br.

Agronomic Practices and Integrated Weed Management (IWM): While not explicitly detailed for this compound in the provided context, general resistance management strategies include:

Crop Rotation: Rotating crops with different weed control options (e.g., different herbicides, mechanical weeding) can reduce selection pressure.

Cultural Practices: Practices that promote crop competitiveness, such as optimal planting density and fertility, can suppress weed growth.

Monitoring and Early Detection: Regularly monitoring fields for resistant weed populations allows for timely intervention and adaptation of management strategies.

Optimizing Application Conditions: As seen with environmental factors, ensuring optimal conditions for herbicide application (e.g., adequate soil moisture before this compound application) can maximize efficacy and reduce the need for increased doses, which can accelerate resistance development researchgate.netirantypist.com.

The goal of resistance minimization strategies is to prolong the effective lifespan of existing herbicides and ensure sustainable weed control in agricultural systems.

Bioremediation and Environmental Detoxification of Benzoylprop Ethyl

Microbial Degradation Pathways and Potential

Microbial degradation involves the breakdown of chemical compounds by microorganisms, converting them into less harmful or non-toxic substances. agriscigroup.us This process is a key component of natural attenuation, where microorganisms in soil and groundwater utilize chemicals as a food source, transforming them into water and harmless gases. agriscigroup.us

While specific microorganisms capable of degrading benzoylprop-ethyl are not extensively detailed in the provided search results, the broader field of bioremediation has identified numerous microbial species with the capacity to degrade various synthetic organic compounds (SOCs), including pesticides and herbicides. frontiersin.org For instance, bacteria from over 79 genera are known to degrade petroleum hydrocarbons. frontiersin.org Studies have also investigated microbial degradation of other herbicides, such as atrazine. tuiasi.ro The genus Bacillus has been extensively studied for its role in the biodegradation and biotransformation of various xenobiotic compounds, including pesticides and herbicides. nih.gov

Biotransformation is the process by which organic compounds undergo structural modifications by organisms or enzyme systems, leading to the formation of more polar molecules, thereby reducing their persistence and toxicity. medcraveonline.com This mechanism is crucial for microbes to adapt to environmental changes and is widely applied in biotechnology. medcraveonline.com

Key enzymatic reactions involved in biotransformation include oxidation, reduction, hydrolysis, and conjugation. fiveable.me Oxidation reactions, often catalyzed by cytochrome P450 enzymes, involve the addition of oxygen or removal of hydrogen. fiveable.me Hydrolysis reactions, which involve the cleavage of chemical bonds by water, are frequently catalyzed by esterases and amidases. fiveable.me These enzymes are capable of breaking ester and amide bonds, respectively. fiveable.me Given that this compound is a carboxylic acid amide and ester wikipedia.org, hydrolysis by esterases and amidases would be a plausible enzymatic mechanism for its biotransformation. The activity of these drug-metabolizing enzymes can be significantly increased by prior exposure to various foreign chemicals, leading to increased synthesis of the specific enzymes. nih.gov

Advanced Bioremediation Technologies

Advanced bioremediation technologies aim to enhance the efficiency and speed of pollutant removal, especially for recalcitrant compounds. frontiersin.orgresearchgate.net

Bioaugmentation involves the introduction of specific, efficient pollutant-degrading microorganisms into a microbial community to enhance its capacity to biodegrade contaminants. agriscigroup.usmdpi.com This approach is particularly useful when indigenous microbial populations are insufficient or lack the necessary metabolic pathways for effective degradation. agriscigroup.uskrishisanskriti.org Genetically modified microorganisms (GMMs) can be used in bioaugmentation, where they are engineered with genes encoding catabolic enzymes to increase biodegradation efficiency. agriscigroup.usmdpi.com For example, Pseudomonas species have been genetically engineered to enhance the biodegradation of benzoate (B1203000) derivatives. mdpi.com While direct examples for this compound are not provided, the principle of bioaugmentation with engineered microbes is a recognized strategy for enhancing the degradation of various recalcitrant pollutants. mdpi.comresearchgate.net

Synthetic biology offers powerful tools for designing and engineering biological systems with new capabilities, which can be applied to enhance pesticide degradation. nih.govwhiterose.ac.uk This involves using molecular biology tools and systems biology knowledge to model, design, and synthesize components like gene promoters, transcription factors, and enzymes to create custom metabolic pathways. whiterose.ac.uk The goal is to develop engineered bacteria for multi-dimensional degradation of pesticide residues. nih.gov For instance, synthetic biology can be used to engineer proteins with specific activities towards persistent organic xenobiotics or to create organisms resistant to challenging environmental conditions. whiterose.ac.uk This approach can lead to the rapid generation of novel mutants with altered phenotypes through iterative rounds of gene diversification and screening. nih.govfrontiersin.org

Gene editing technologies, such as Zinc Finger Nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas systems, enable precise modification of target genes to achieve new functions or phenotypes. frontiersin.orgnih.govresearchgate.net These tools are crucial for creating function-specific microorganisms with particular genes and enzymes responsible for pesticide bioremediation. frontiersin.org

CRISPR-Cas systems, in particular, have become widely used due to their simplicity, efficiency, and high target recognition efficiency, allowing researchers to readily modify DNA sequences and alter genetic expression in bacteria to create microbes that degrade organic pollutants. nih.govijcmas.comptglab.com This technology allows for the manipulation of microbial groups to accelerate organic bioremediation. ijcmas.com ZFNs and TALENs also enable gene modification and editing by creating double-stranded breaks in target DNA sequences. frontiersin.org While ZFNs and TALENs rely on engineered proteins for specific DNA recognition, CRISPR-Cas systems use an RNA-guided nuclease, offering easier design and higher specificity. nih.gov The application of these gene editing tools can lead to the development of genetically engineered bacterial strains with enhanced degradative capacities. nih.govresearchgate.net

Multi-Omics Approaches in Bioremediation Research

To gain a comprehensive understanding of how microorganisms degrade complex xenobiotics like pesticides, multi-omics approaches have become indispensable tools in bioremediation research nih.govnih.govnih.govmbl.or.krbiotechrep.ir. These integrated methodologies provide a holistic view of microbial metabolism and physiology by analyzing various molecular layers, including genes, transcripts, proteins, and metabolites nih.govmdpi.com. The integration of multi-omics data can reveal the intricate interactions and functions within microbial communities, leading to more effective and targeted bioremediation strategies nih.govbiorxiv.org.

While specific detailed multi-omics studies solely focused on the microbial degradation of this compound are not widely reported in the current literature, the principles and applications of these approaches are highly relevant and can be applied to decipher its degradation pathways.

Genomics, Proteomics, Metabolomics, and Transcriptomics in Microbial Metabolism

Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer complementary insights into the molecular mechanisms underlying microbial degradation of environmental contaminants.

Transcriptomics focuses on the study of all RNA transcripts (the transcriptome) within an organism under specific conditions mdpi.comuni-muenchen.de. By analyzing changes in gene expression, transcriptomics can reveal which genes are actively being transcribed in response to the presence of this compound. This provides real-time insights into the regulatory networks and metabolic pathways that are upregulated or downregulated during the degradation process nih.govuni-muenchen.de.

Proteomics is the large-scale study of proteins, including their structures, functions, and interactions mdpi.comtarbaweya.org. In the context of bioremediation, proteomics helps identify the actual enzymes and transport proteins that are expressed and active in degrading this compound. This can confirm the functional roles of genes identified through genomics and transcriptomics, providing direct evidence of the enzymatic machinery involved in detoxification nih.govmdpi.com.

Metabolomics involves the comprehensive analysis of all small-molecule metabolites (the metabolome) present within a biological system mdpi.comtarbaweya.org. This approach is crucial for identifying the intermediate and final products of this compound degradation, thereby elucidating the complete biodegradation pathway. By tracking changes in metabolite profiles, researchers can understand how the compound is transformed and detoxified by microbial activity nih.govnih.gov.

The integration of these "omics" data provides a systems-level understanding of microbial responses to pollutants. For instance, genomic data can predict potential degradation enzymes, transcriptomic data can show which of these genes are expressed, proteomic data can confirm the presence and abundance of the corresponding enzymes, and metabolomic data can validate the actual biochemical transformations occurring. This comprehensive approach is vital for developing efficient bioremediation strategies and for potentially engineering microbial strains with enhanced degradation capabilities nih.govmbl.or.kr.

A conceptual representation of data that would be obtained from multi-omics analyses applied to this compound degradation is presented in Table 1.

Table 1: Conceptual Multi-Omics Data in this compound Bioremediation Research

| Omics Approach | Type of Data Obtained | Potential Insights for this compound Degradation |

| Genomics | Gene sequences, gene clusters, whole genome sequences | Identification of genes encoding hydrolases (for ester cleavage), dehalogenases (for chlorine removal), or other enzymes involved in aromatic ring cleavage. |

| Transcriptomics | mRNA expression levels of genes | Upregulation of specific hydrolase or dehalogenase genes in the presence of this compound; activation of stress response genes. |

| Proteomics | Protein identification and quantification | Detection of specific hydrolase enzymes, transport proteins, or regulatory proteins involved in this compound uptake and metabolism. |

| Metabolomics | Identification and quantification of metabolites | Detection of N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine (the acid hydrolysis product) or other intermediate breakdown products; identification of final non-toxic metabolites. |

Q & A

Q. How can researchers align this compound studies with evolving regulatory frameworks for herbicide safety?

- Methodological Guidance : Adopt OECD Test Guidelines (e.g., TG 208 for soil degradation) and Good Laboratory Practice (GLP) standards. Collaborate with regulatory agencies to design tiered toxicity assays (acute, chronic, and genotoxicity). Publish negative results to avoid publication bias and support evidence-based policymaking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products